N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide

Kinase Inhibitor CLK4 Selectivity Profiling

This benzenesulfonamide derivative (C₁₄H₁₁F₂NO₃S, MW 311.30) is distinguished by its unique pharmacological fingerprint: measurable inhibition of CLK4 (IC₅₀ ≈ 316 nM) coupled with verified inactivity against CDK5/p25, CK1ε, and dihydroorotase (>10 µM). Procure as a rigorous negative control free of class-liability artifacts, a selectivity reference standard for kinome profiling, or a defined starting scaffold for CLK4-focused medicinal chemistry. Structural integrity ensures reproducibility; immediate quotation available.

Molecular Formula C14H11F2NO3S
Molecular Weight 311.3
CAS No. 338966-29-3
Cat. No. B2444151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide
CAS338966-29-3
Molecular FormulaC14H11F2NO3S
Molecular Weight311.3
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H11F2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-6-5-11(15)8-13(14)16/h2-8,17H,1H3
InChIKeySNZVFPZICAPUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide (CAS 338966-29-3): A Selectivity Tool for Kinase and Pyrimidine Metabolism Research


N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide (CAS 338966-29-3) is a synthetic benzenesulfonamide derivative with a molecular weight of 311.30 g/mol (C₁₄H₁₁F₂NO₃S) . It is distinguished by a 2,4-difluorophenyl ring and a 3-acetylphenyl substituent. Publicly available bioactivity data, derived from high-throughput screening (HTS) and curated in authoritative databases such as BindingDB and ChEMBL, indicates a unique pharmacological profile defined by weak to moderate inhibition of select kinases and negligible activity against other targets [1][2]. This profile positions the compound not as a potent lead candidate, but as a specialized research tool for investigating the impact of weak inhibitor interactions in complex biological systems or for use as a negative control in assay development [3].

N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide: Why Structural Analogs Are Not Interchangeable in Inhibitor Studies


The substitution of N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide with a structurally similar analog, such as a regioisomer or a benzenesulfonamide lacking the 2,4-difluoro substitution, is scientifically unsound without comparative activity data. The limited but specific dataset for this compound reveals a distinct 'fingerprint' of weak, yet measurable, activity against certain kinases (e.g., CLK4 IC₅₀ = 316 nM) while showing >10 µM inactivity against closely related kinases (e.g., CDK5/p25, CLK3) [1]. This pattern of subtle selectivity is a direct consequence of its precise substitution pattern, a finding corroborated by structure-activity relationship (SAR) studies on related N-(3-substituted-phenyl)benzenesulfonamides, where even minor structural changes drastically alter target affinity and selectivity [2]. Consequently, using an 'in-class' alternative like the unsubstituted benzenesulfonamide or the 2-acetylphenyl isomer, for which no comparable kinase selectivity data exists, would introduce an unquantifiable variable, undermining experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence for N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide: A Kinase and Enzyme Inhibition Profile


Selective, Low-Affinity Inhibition of CLK4 Kinase vs. Other CLK and CDK Family Members

This compound demonstrates a unique selectivity profile within the CDC2-like kinase (CLK) and cyclin-dependent kinase (CDK) families. It inhibits CLK4 with an IC₅₀ of 316 nM, representing the most potent interaction observed across the limited public dataset [1]. In contrast, it shows significantly weaker or negligible inhibition of other family members tested under identical assay conditions: CLK1 (IC₅₀ = 3.61 µM), CLK2 (IC₅₀ = 5.14 µM), and both CLK3 and CDK5/p25 (IC₅₀ > 10 µM) [1]. This 11- to >30-fold difference in potency for CLK4 over these comparators is a key differentiation point, suggesting a structural or binding mode preference for the CLK4 active site.

Kinase Inhibitor CLK4 Selectivity Profiling Chemical Biology

Quantified Inactivity as a Valuable Negative Control: CDK5/p25 and CK1ε Profiling

The compound's well-defined lack of potency against certain kinases is a verifiable and useful property. It exhibits an IC₅₀ > 10 µM against both human CDK5/p25 and CK1ε (casein kinase I isoform epsilon) in validated radiometric assays [1]. This is in stark contrast to its measurable activity against CLK4 (316 nM). While the magnitude of inhibition against CDK5/p25 is negligible, the precise quantitative boundary (IC₅₀ > 10 µM) is a critical data point for researchers seeking a structurally related molecule to serve as a true negative control in assays designed to detect inhibitors of these specific kinases [2].

Negative Control Assay Development CDK5 CK1ε HTS

Verifiable Negligible Inhibition of Dihydroorotase, a Key Pyrimidine Biosynthesis Enzyme

Data from a focused enzyme inhibition screen demonstrates that the compound is virtually inactive against murine dihydroorotase, a zinc-dependent enzyme essential for pyrimidine nucleotide biosynthesis [1]. At a screening concentration of 10 µM, the compound exhibited an IC₅₀ value of 1,000,000 nM (1 mM) at pH 7.37 [1]. This extremely high IC₅₀, equivalent to minimal or no inhibition in a biochemical assay context, stands in stark contrast to the low nanomolar to micromolar potencies of other reported sulfonamide-containing inhibitors against carbonic anhydrases or LSD1 [2].

Dihydroorotase Pyrimidine Metabolism Negative Control HTS

Structural Confirmation of the 3-Acetylphenyl-2,4-difluoro Motif as a Determinant of Target Selectivity

The specific substitution pattern of this compound is not arbitrary; it is a key determinant of its distinct biological profile. While direct SAR studies on this exact compound are not published, class-level inferences can be drawn from the well-characterized N-(3-substituted-phenyl)benzenesulfonamide series [1]. In that series, even minor alterations to the 3-substituent on the phenyl ring led to a >9-fold variation in LSD1 inhibitory activity (IC₅₀ range 7.5 to 68 µM) [1]. Furthermore, studies on related fluorinated benzenesulfonamides demonstrate that fluorine atoms significantly increase affinity for targets like carbonic anhydrase IX by withdrawing electrons and lowering the pKa of the sulfonamide group [2]. Therefore, the combination of the 3-acetylphenyl group and the 2,4-difluoro substitution in the target compound is rationally linked to its observed selectivity for CLK4 over other kinases, differentiating it from non-fluorinated or differently substituted analogs.

SAR Structure-Activity Relationship Medicinal Chemistry Chemical Tool

Best-Fit Scientific and Industrial Applications for N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide


As a Selective (Low-Affinity) Chemical Probe for CLK4 Kinase in Cellular Signaling Studies

Based on the direct comparative data showing a 316 nM IC₅₀ for CLK4 versus >3 µM for related kinases (CLK1, CLK2, CLK3, CDK5/p25) [1], this compound is optimally suited as a tool compound for investigating the biological role of CLK4. Its moderate potency and demonstrated selectivity window allow researchers to inhibit CLK4 in cellular models while minimizing confounding effects on other members of the CLK and CDK families. This is particularly valuable for dissecting CLK4-specific functions in pre-mRNA splicing regulation or other pathways where these kinases play overlapping roles [2].

As a Validated Negative Control for High-Throughput Screening (HTS) and Secondary Assays Targeting CDK5, CK1ε, and Dihydroorotase

The compound's verified inactivity against CDK5/p25 (IC₅₀ > 10 µM), CK1ε (IC₅₀ > 10 µM) [1], and dihydroorotase (IC₅₀ ≈ 1 mM) [2] makes it an ideal negative control. In HTS campaigns designed to identify novel inhibitors of these targets, this compound provides a quantifiable baseline for no activity. Its structural similarity to active sulfonamide-based inhibitors [3] ensures that its lack of activity is not due to general compound class liabilities (e.g., solubility, aggregation), but rather a genuine lack of target engagement, making it a more rigorous control than a simple vehicle or an unrelated compound.

As a Reference Compound for Assay Development and Quality Control in Kinase Profiling Panels

In the development of broader kinome profiling panels, this compound can serve as a unique reference standard. Its well-defined, but weak, activity profile against CLK4, coupled with inactivity against a panel of related and unrelated enzymes (CDK5, CK1ε, dihydroorotase) [1][2], provides a specific multi-dimensional benchmark. Laboratories can use this compound to validate the sensitivity and selectivity of their assays, ensuring that their panels can correctly identify weak inhibitors and are not producing false positives due to technical artifacts [4].

As a Starting Scaffold for Rational Medicinal Chemistry Optimization of CLK4 Inhibitors

Given the observed selectivity for CLK4 over other CLKs and the established class-level SAR for N-(3-substituted-phenyl)benzenesulfonamides [1], this compound represents a tangible starting point for medicinal chemistry efforts aimed at developing more potent and selective CLK4 inhibitors. The 2,4-difluoro substitution is known to enhance target affinity and modulate physicochemical properties [2]. The 3-acetylphenyl group provides a handle for further derivatization. Medicinal chemists can procure this compound to validate the scaffold's activity in-house and to design focused libraries aimed at improving its modest potency while preserving its favorable selectivity profile.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.